3,5-Dimethyl-1-phenylcyclohexan-1-ol
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Overview
Description
3,5-Dimethyl-1-phenylcyclohexan-1-ol is an organic compound with the molecular formula C₁₄H₂₀O It is a cyclohexanol derivative characterized by the presence of two methyl groups at the 3rd and 5th positions and a phenyl group at the 1st position of the cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dimethyl-1-phenylcyclohexan-1-ol can be achieved through several synthetic routes. One common method involves the alkylation of cyclohexanone with phenylmagnesium bromide (a Grignard reagent) followed by methylation at the 3rd and 5th positions using methyl iodide in the presence of a strong base such as sodium hydride. The reaction conditions typically involve anhydrous solvents and low temperatures to ensure high yields and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the catalytic hydrogenation of 3,5-Dimethyl-1-phenylcyclohexene in the presence of a palladium catalyst. This method is advantageous due to its scalability and efficiency in producing large quantities of the compound with high purity.
Chemical Reactions Analysis
Types of Reactions
3,5-Dimethyl-1-phenylcyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form the corresponding cyclohexane derivative using reducing agents like lithium aluminum hydride.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: 3,5-Dimethyl-1-phenylcyclohexanone.
Reduction: 3,5-Dimethyl-1-phenylcyclohexane.
Substitution: 3,5-Dimethyl-1-(4-nitrophenyl)cyclohexan-1-ol.
Scientific Research Applications
3,5-Dimethyl-1-phenylcyclohexan-1-ol has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of certain diseases.
Industry: It is used in the production of fragrances and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3,5-Dimethyl-1-phenylcyclohexan-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the phenyl group can participate in π-π interactions with aromatic residues in proteins, affecting their activity. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethylcyclohexanol: Lacks the phenyl group, resulting in different chemical and biological properties.
1-Phenylcyclohexanol: Lacks the methyl groups at the 3rd and 5th positions, affecting its reactivity and applications.
3,5-Dimethyl-1-phenylcyclohexene: The unsaturated analog of 3,5-Dimethyl-1-phenylcyclohexan-1-ol, with different chemical reactivity.
Uniqueness
This compound is unique due to the combination of its structural features, which confer specific chemical reactivity and potential biological activities. The presence of both methyl and phenyl groups on the cyclohexane ring distinguishes it from other similar compounds and contributes to its diverse applications in scientific research.
Properties
Molecular Formula |
C14H20O |
---|---|
Molecular Weight |
204.31 g/mol |
IUPAC Name |
3,5-dimethyl-1-phenylcyclohexan-1-ol |
InChI |
InChI=1S/C14H20O/c1-11-8-12(2)10-14(15,9-11)13-6-4-3-5-7-13/h3-7,11-12,15H,8-10H2,1-2H3 |
InChI Key |
UOKVCUMFAPCMJD-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CC(C1)(C2=CC=CC=C2)O)C |
Origin of Product |
United States |
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